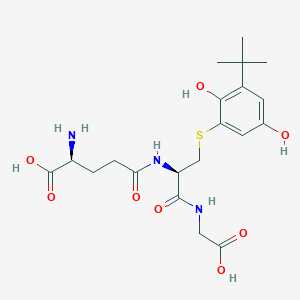
6-(S-Glutathionyl)-2-tert-butylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(S-Glutathionyl)-2-tert-butylhydroquinone, also known as GS-2BHQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a derivative of hydroquinone, a common ingredient in many skin-lightening products. However, unlike hydroquinone, GS-2BHQ has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is complex and not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are known to cause cellular damage and inflammation. 6-(S-Glutathionyl)-2-tert-butylhydroquinone also activates various signaling pathways in cells, leading to the induction of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its stability and water solubility, which make it easy to handle and use in lab experiments. It is also relatively non-toxic, making it a safe compound to work with. However, one limitation of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on 6-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 6-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone, which is not fully understood. Finally, the development of new synthesis methods for 6-(S-Glutathionyl)-2-tert-butylhydroquinone may help to reduce its cost and make it more accessible for research.
Méthodes De Synthèse
The synthesis of 6-(S-Glutathionyl)-2-tert-butylhydroquinone involves the reaction of tert-butylhydroquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction is catalyzed by an enzyme called glutathione S-transferase, which adds the glutathione molecule to the hydroquinone ring. The resulting compound, 6-(S-Glutathionyl)-2-tert-butylhydroquinone, is a stable and water-soluble molecule that can be easily purified and used for further research.
Applications De Recherche Scientifique
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer.
Propriétés
Numéro CAS |
139035-71-5 |
|---|---|
Nom du produit |
6-(S-Glutathionyl)-2-tert-butylhydroquinone |
Formule moléculaire |
C20H29N3O8S |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-(3-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)11-6-10(24)7-14(17(11)28)32-9-13(18(29)22-8-16(26)27)23-15(25)5-4-12(21)19(30)31/h6-7,12-13,24,28H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,25)(H,26,27)(H,30,31)/t12-,13-/m0/s1 |
Clé InChI |
RIXJAQXYSDPXNL-STQMWFEESA-N |
SMILES isomérique |
CC(C)(C)C1=C(C(=CC(=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Séquence |
XXG |
Synonymes |
6-(S-glutathionyl)-2-tert-butylhydroquinone 6GS-TBHQ conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



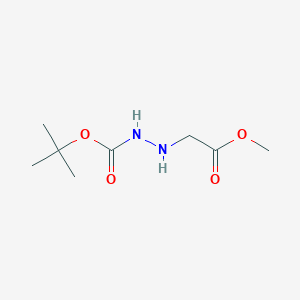
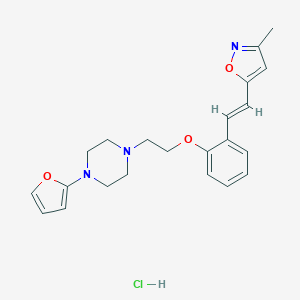
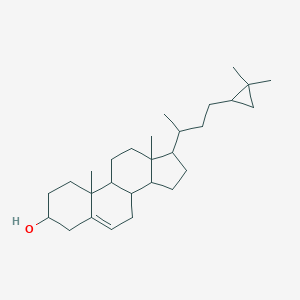
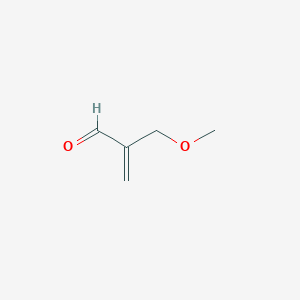
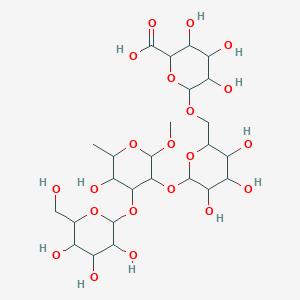
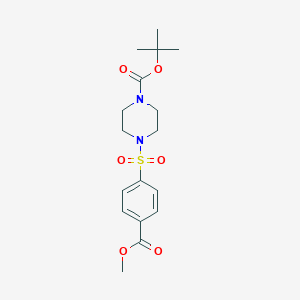
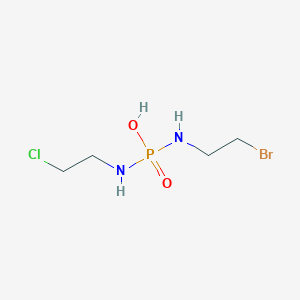
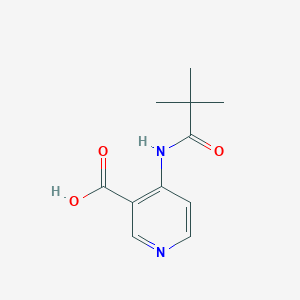
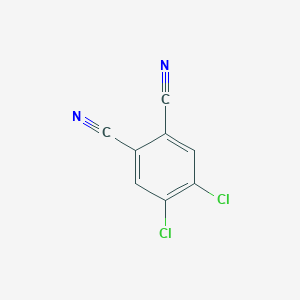
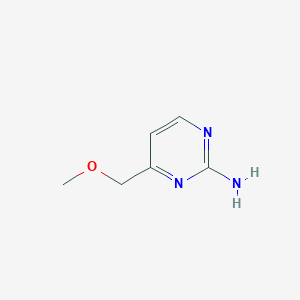
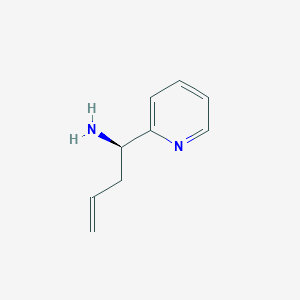
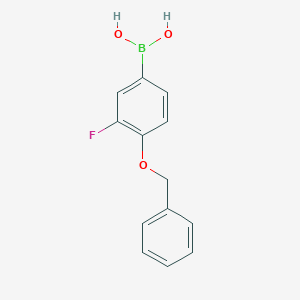
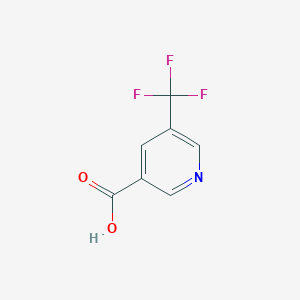
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)